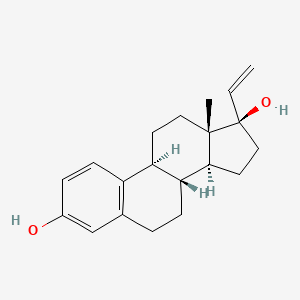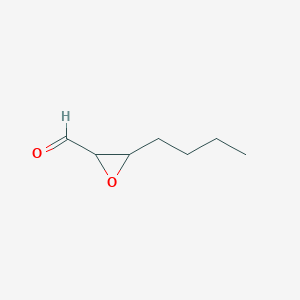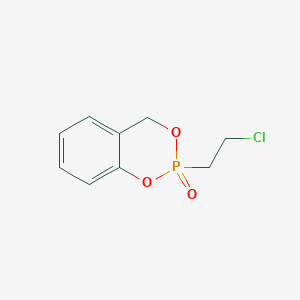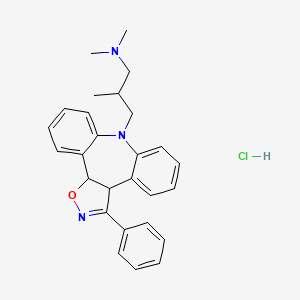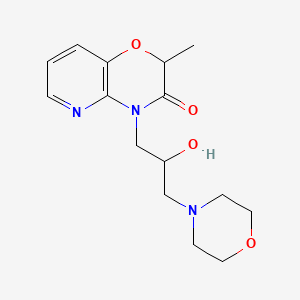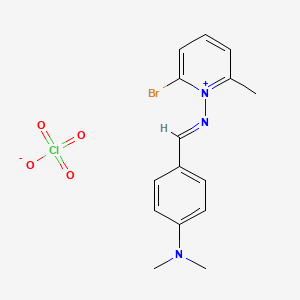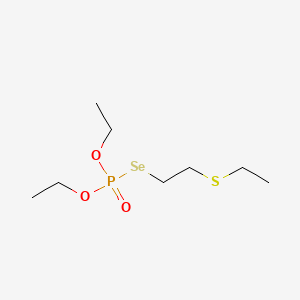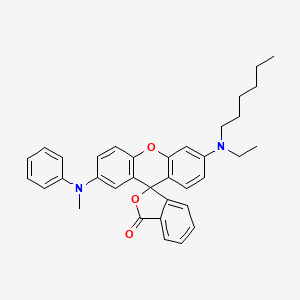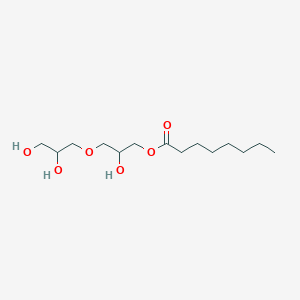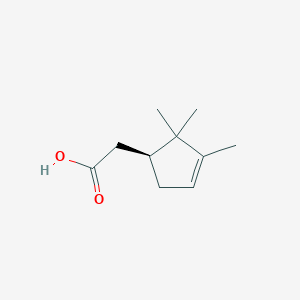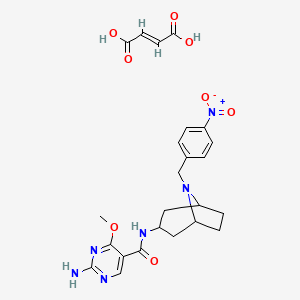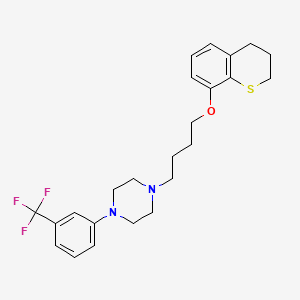
Piperazine, 1-(4-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)butyl)-4-(3-(trifluoromethyl)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1-(4-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)butyl)-4-(3-(trifluoromethyl)phenyl)- is a complex organic compound that belongs to the piperazine class of chemicals. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(4-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)butyl)-4-(3-(trifluoromethyl)phenyl)- typically involves multiple steps, including the formation of the piperazine ring, the introduction of the benzothiopyran moiety, and the attachment of the trifluoromethylphenyl group. Common synthetic routes may include:
Formation of Piperazine Ring: This can be achieved through the cyclization of appropriate diamines under acidic or basic conditions.
Introduction of Benzothiopyran Moiety: This step may involve the reaction of the piperazine intermediate with a benzothiopyran derivative under specific conditions.
Attachment of Trifluoromethylphenyl Group: This can be done through nucleophilic substitution reactions using trifluoromethylphenyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes for large-scale production, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Piperazine, 1-(4-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)butyl)-4-(3-(trifluoromethyl)phenyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of Piperazine, 1-(4-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)butyl)-4-(3-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or ion channels that the compound binds to.
Pathways Involved: Signaling pathways that are modulated by the compound, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperazine Derivatives: Compounds with similar piperazine core structures.
Benzothiopyran Derivatives: Compounds with similar benzothiopyran moieties.
Trifluoromethylphenyl Derivatives: Compounds with similar trifluoromethylphenyl groups.
Uniqueness
Piperazine, 1-(4-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)butyl)-4-(3-(trifluoromethyl)phenyl)- is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties and chemical reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
153804-25-2 |
|---|---|
Formule moléculaire |
C24H29F3N2OS |
Poids moléculaire |
450.6 g/mol |
Nom IUPAC |
1-[4-(3,4-dihydro-2H-thiochromen-8-yloxy)butyl]-4-[3-(trifluoromethyl)phenyl]piperazine |
InChI |
InChI=1S/C24H29F3N2OS/c25-24(26,27)20-8-4-9-21(18-20)29-14-12-28(13-15-29)11-1-2-16-30-22-10-3-6-19-7-5-17-31-23(19)22/h3-4,6,8-10,18H,1-2,5,7,11-17H2 |
Clé InChI |
QMNBNTPZJWWDKE-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C(=CC=C2)OCCCCN3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F)SC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


